9-Methyl-9h-pyrido[3,4-b]indole
Overview
Description
9-Methyl-β-carboline is a heterocyclic amine belonging to the β-carboline family. It is a methylated derivative of β-carboline with the molecular formula C₁₂H₁₀N₂ .
Mechanism of Action
9-Methyl-9H-pyrido[3,4-b]indole: , also known as 1-Methyl-9H-pyrido[3,4-b]indole , belongs to the class of harmala alkaloids . These compounds are characterized by a structure based on harmaline, harmine, harmalol, harman, or derivatives thereof. Specifically, they consist of a pyrimidine fused to the pyrrole moiety of an indole, forming a pyrido[3,4-b]indole .
Biochemical Analysis
Biochemical Properties
9-Methyl-9H-pyrido[3,4-b]indole plays a significant role in biochemical reactions, particularly in the brain. It interacts with various receptors and enzymes due to its planar aromatic structure. This compound has been shown to interact with dopaminergic neurons, potentially influencing conditions such as ADHD, depression, and cognitive decline . The interactions are primarily with enzymes and receptors involved in the dopaminergic system, which may lead to neuroprotective effects and improvements in cognitive function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by targeting dopaminergic neurons, which are crucial for cognitive functions and mood regulation . This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it may enhance mitochondrial respiratory function, thereby improving cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes in the dopaminergic system, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, which may contribute to its neuroprotective and cognitive-enhancing effects . The compound’s ability to repair and improve the dopamine system is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under sealed, dry conditions at room temperature . Long-term effects observed in in vitro and in vivo studies include sustained improvements in cellular energy production and neuroprotection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Typically, dosages for cognitive enhancement and neuroprotective effects range from 5mg to 20mg per day . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage regulation. Threshold effects observed in studies indicate that optimal dosages are crucial for maximizing benefits while minimizing risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion into various metabolites that may influence metabolic flux and metabolite levels . These interactions are essential for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Methyl-β-carboline can be synthesized through the Eschweiler–Clarke reaction, which involves the methylation of freebase β-carboline (norharmane) using formaldehyde and formic acid . This reaction is typically carried out under acidic conditions and at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: While specific industrial production methods for 9-Methyl-β-carboline are not extensively documented, the Eschweiler–Clarke reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would likely involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-β-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert 9-Methyl-β-carboline into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the β-carboline structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized β-carboline derivatives, while reduction can produce reduced β-carboline compounds.
Scientific Research Applications
9-Methyl-β-carboline has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to stimulate, protect, and regenerate dopaminergic neurons, making it a potential candidate for treating neurodegenerative diseases like Parkinson’s disease
Cognitive Enhancement: This compound has demonstrated cognitive-enhancing properties, improving memory and focus in various studies.
Anti-inflammatory Effects: 9-Methyl-β-carboline exhibits anti-inflammatory properties, which could be beneficial in reducing neuroinflammation.
Neuroregeneration: It promotes neurite outgrowth and regeneration of neurons, contributing to its potential as a neuroregenerative agent.
Comparison with Similar Compounds
Harmane: Another β-carboline compound with neuroactive properties.
Norharmane: The parent compound of 9-Methyl-β-carboline, also known for its neuroactive effects.
Uniqueness of 9-Methyl-β-carboline: 9-Methyl-β-carboline stands out due to its potent neuroprotective and neuroregenerative properties, which are not as pronounced in other β-carboline compounds. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a unique and promising candidate for further research in neurodegenerative diseases and cognitive enhancement .
Properties
IUPAC Name |
9-methylpyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABOIYXDALNSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179871 | |
Record name | 9-Methyl-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-07-5 | |
Record name | 9-Methyl-beta-carboline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methyl-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-METHYL-.BETA.-CARBOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC837J2CCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 9-Methyl-9H-pyrido[3,4-b]indole influence its ability to form hydrogen bonds?
A1: this compound possesses two nitrogen atoms capable of participating in hydrogen bonding. Research suggests that the strength of the hydrogen bond donor and cooperative effects from multiple donor molecules can significantly impact the interaction. Weaker donors tend to form hydrogen bond complexes (HBCs), while stronger donors or multiple donors can lead to the formation of proton transfer complexes (PTCs) with a shift of the proton closer to the nitrogen atom. []
Q2: What unique excited-state reactions have been observed with this compound in the presence of a proton donor?
A2: Studies using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a proton donor revealed the formation of a 1:2 hydrogen-bonded proton-transfer complex (PTC) between the pyridinic nitrogen of this compound and HFIP. Furthermore, a cation-like exciplex (CL) forms through interaction of the excited PTC with another HFIP molecule. These excited-state reactions highlight the complex behavior of this compound. []
Q3: Has computational chemistry been used to study this compound?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the impact of various substituents on the chemical reactivity of this compound. The studies, conducted with different basis sets and across various solvent environments, suggest that an anthracen-9-yl group at the C1 position enhances reactivity more significantly than other substituents. This finding was further supported by Natural Bond Orbital (NBO) analysis. []
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